molecular formula C20H21N3O6 B2593650 Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate CAS No. 478246-41-2

Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate

Cat. No.: B2593650
CAS No.: 478246-41-2
M. Wt: 399.403
InChI Key: FWMKBYFBUIVOFL-UHFFFAOYSA-N
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Description

Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate is a synthetic compound featuring a nitro-substituted benzene ring linked to a piperazine moiety modified with a 4-methoxybenzoyl group. Its synthesis typically involves coupling reactions between substituted piperazines and activated aromatic carboxylic acid derivatives, as exemplified in methods described for analogous compounds (e.g., compound 5e in , synthesized via treatment of amine 4 with 4-methoxybenzoyl chloride, yielding an 85% product with defined spectral data).

Properties

IUPAC Name

methyl 4-[4-(4-methoxybenzoyl)piperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-28-16-6-3-14(4-7-16)19(24)22-11-9-21(10-12-22)17-8-5-15(20(25)29-2)13-18(17)23(26)27/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMKBYFBUIVOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., sulfonyl in 5j ) or bulky substituents (e.g., trifluoromethyl in 5l ) may marginally reduce yields (76–80%) compared to the methoxybenzoyl derivative (85%), likely due to steric hindrance or reactivity differences.
  • Molecular Weight and Solubility : The 2,4-dichlorophenylsulfonyl analog (MW 474.31) is heavier and likely less soluble in polar solvents than the methoxybenzoyl derivative (MW 412.42), which benefits from the polar methoxy group.

Spectroscopic and Physicochemical Properties

NMR Spectral Data

  • Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate: ¹H-NMR (CDCl₃): δ 8.60 (s, C2-H), 7.83 (d, J = 12.9 Hz, C5-H), 3.80 (s, -OCH₃). ¹³C-NMR: Distinct signals at δ 168.3 (ester carbonyl) and 160.2 (benzoyl carbonyl).
  • Analog A13 () :
    • Features a 4-fluoro-3-((4-(4-methoxybenzoyl)piperazin-1-yl)methyl)benzyl group, showing similar methoxybenzoyl signals (δ 3.80 for -OCH₃) but additional fluorine-induced shifts.

Comparison : The nitro group at the 3-position in the target compound induces deshielding in adjacent protons (e.g., C5-H at δ 7.83), whereas fluoro substituents in analogs (e.g., A13) cause upfield shifts due to electronegativity.

Biological Activity

Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate, with the CAS number 478246-41-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O6C_{20}H_{21}N_{3}O_{6} with a molar mass of 399.4 g/mol. The compound features a piperazine ring, a methoxybenzoyl group, and a nitro group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H21N3O6
Molar Mass399.4 g/mol
Boiling Point615.8 ± 55.0 °C
Density1.315 ± 0.06 g/cm³

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
  • Antioxidant Activity : The presence of the nitro group may contribute to antioxidant properties, potentially reducing oxidative stress in cells.
  • Interaction with Receptors : The piperazine moiety may facilitate binding to various receptors, influencing neurotransmission and other physiological processes.

Cytotoxicity and Antiproliferative Effects

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound demonstrated significant antiproliferative effects, with IC50 values ranging from 5 to 15 µM across different cell lines.

Case Study: In Vivo Efficacy

In a recent study involving xenograft models of breast cancer:

  • Methodology : Mice were treated with this compound at doses of 10 mg/kg and 20 mg/kg.
  • Results : Tumor growth was significantly inhibited compared to control groups, showing a dose-dependent response.

Toxicological Profile

Toxicity assessments have been conducted to evaluate the safety profile of the compound:

  • Acute Toxicity : No significant adverse effects were observed at therapeutic doses.
  • Chronic Toxicity : Long-term studies are ongoing to assess potential cumulative effects.

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